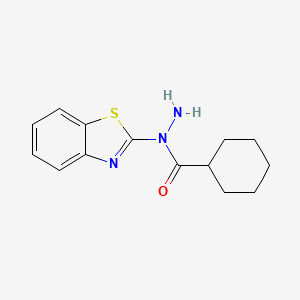![molecular formula C20H24N2O2 B14947079 N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide](/img/structure/B14947079.png)
N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide is an organic compound that belongs to the class of phenylacetamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a piperidine ring through an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Formation of the Acetamide Intermediate: The 4-(benzyloxy)benzaldehyde is then reacted with piperidine and acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The acetamide group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride: This compound has a similar structure but with a diethylamino group instead of a piperidine ring.
N-[4-(benzyloxy)phenyl]glycinamide: This compound has a glycinamide group instead of an acetamide linkage.
Uniqueness
N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C20H24N2O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-(4-phenylmethoxyphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C20H24N2O2/c23-20(15-22-13-5-2-6-14-22)21-18-9-11-19(12-10-18)24-16-17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23) |
Clé InChI |
YNKSSMDMOLRMJS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14947005.png)
![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B14947026.png)
![3-(4-methylphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14947032.png)
![4-iodo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene](/img/structure/B14947035.png)
![3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B14947041.png)
![(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(2-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B14947046.png)
![7-(azepan-1-yl)-3-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14947054.png)
![4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B14947061.png)
![3-acetyl-6-methyl-2-[(3-methylphenyl)amino]-4H-pyran-4-one](/img/structure/B14947064.png)
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane](/img/structure/B14947065.png)
![Ethyl 3-({4-[(2-hydroxyethyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)-3-(4-methylphenyl)propanoate](/img/structure/B14947072.png)
![12-(2,4-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14947081.png)
![2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile](/img/structure/B14947083.png)
